molecular formula C31H46N8O11 B049848 Succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide CAS No. 115700-57-7

Succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide

Cat. No. B049848
M. Wt: 706.7 g/mol
InChI Key: WBDGGLSTSBMUNK-KUSQARDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide (Succinyl-GVV- pNA) is a peptide substrate commonly used in scientific research to study the enzymatic activity of proteases. This peptide substrate is widely used due to its high sensitivity and specificity towards proteases.

Mechanism Of Action

Succinyl-GVV-pNA is cleaved by proteases at the valyl-valyl bond, releasing p-nitroaniline (pNA). The release of pNA can be detected spectrophotometrically at 405 nm. The rate of pNA release is proportional to the protease activity.

Biochemical And Physiological Effects

Succinyl-GVV-pNA is a specific substrate for various proteases, including trypsin, chymotrypsin, and elastase. The use of this substrate allows for the measurement of protease activity in various biological samples, including blood, urine, and tissue extracts. The measurement of protease activity can provide insight into the pathogenesis of various diseases and can be used to monitor the effectiveness of protease inhibitors.

Advantages And Limitations For Lab Experiments

The use of Succinyl-GVV-pNA has several advantages in scientific research. It is a highly sensitive and specific substrate for proteases, allowing for the measurement of low levels of protease activity. The cleavage of Succinyl-GVV-pNA can be detected spectrophotometrically, allowing for the measurement of protease activity in real-time. However, the use of this substrate has some limitations. The release of pNA can be inhibited by various compounds, including detergents and reducing agents. In addition, the cleavage of Succinyl-GVV-pNA is not specific to a single protease, and the substrate can be cleaved by various proteases with different specificities.

Future Directions

There are several future directions for the use of Succinyl-GVV-pNA in scientific research. One direction is the development of new protease inhibitors. The measurement of protease activity using Succinyl-GVV-pNA can be used to screen for potential protease inhibitors. Another direction is the use of Succinyl-GVV-pNA in the diagnosis and monitoring of diseases. Abnormal protease activity has been linked to various diseases, and the measurement of protease activity using Succinyl-GVV-pNA can provide insight into the pathogenesis of these diseases. Finally, the use of Succinyl-GVV-pNA in drug discovery can be explored. The measurement of protease activity using Succinyl-GVV-pNA can be used to screen for potential drug candidates that target proteases.

Synthesis Methods

Succinyl-GVV-pNA is synthesized using solid-phase peptide synthesis. The synthesis starts with the attachment of a protected amino acid to a solid support. The amino acid is then deprotected, and the next amino acid is added. This process is repeated until the desired peptide sequence is obtained. Finally, the peptide is cleaved from the solid support and purified.

Scientific Research Applications

Succinyl-GVV-pNA is widely used in scientific research to study the activity of proteases. Proteases are enzymes that cleave peptide bonds in proteins. The activity of proteases is important in various biological processes, including digestion, blood clotting, and immune response. Abnormal protease activity has been linked to various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.

properties

CAS RN

115700-57-7

Product Name

Succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide

Molecular Formula

C31H46N8O11

Molecular Weight

706.7 g/mol

IUPAC Name

4-[[(2S)-5-amino-1-[[(2S)-3-methyl-1-[[(2S)-3-methyl-1-[[(2S)-1-[[(2S)-2-(4-nitroanilino)propanoyl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C31H46N8O11/c1-15(2)25(30(47)34-18(6)28(45)38-27(44)17(5)33-19-7-9-20(10-8-19)39(49)50)37-31(48)26(16(3)4)36-29(46)21(11-12-22(32)40)35-23(41)13-14-24(42)43/h7-10,15-18,21,25-26,33H,11-14H2,1-6H3,(H2,32,40)(H,34,47)(H,35,41)(H,36,46)(H,37,48)(H,42,43)(H,38,44,45)/t17-,18-,21-,25-,26-/m0/s1

InChI Key

WBDGGLSTSBMUNK-KUSQARDDSA-N

Isomeric SMILES

C[C@@H](C(=O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CCC(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-]

SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(=O)C(C)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)CCC(=O)O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(=O)C(C)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)CCC(=O)O

Other CAS RN

115700-57-7

synonyms

SGVVAA-nitroanilide
succinyl-Gln-Val-Val-Ala-Ala-p-nitroanilide
succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide

Origin of Product

United States

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